molecular formula C10H8N2O B14637276 Pyridine, 3-(4-pyridinyloxy)- CAS No. 53258-98-3

Pyridine, 3-(4-pyridinyloxy)-

Cat. No.: B14637276
CAS No.: 53258-98-3
M. Wt: 172.18 g/mol
InChI Key: MDHWZCPIGAPHDP-UHFFFAOYSA-N
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Description

Pyridine, 3-(4-pyridinyloxy)-: is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the 3-position with a 4-pyridinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(4-pyridinyloxy)- typically involves the nucleophilic substitution reaction of 4-fluoropyridine with 3-hydroxypyridine. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for Pyridine, 3-(4-pyridinyloxy)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(4-pyridinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyridine alcohols .

Scientific Research Applications

Pyridine, 3-(4-pyridinyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of Pyridine, 3-(4-pyridinyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-(4-pyridinyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53258-98-3

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-pyridin-4-yloxypyridine

InChI

InChI=1S/C10H8N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-8H

InChI Key

MDHWZCPIGAPHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=NC=C2

Origin of Product

United States

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